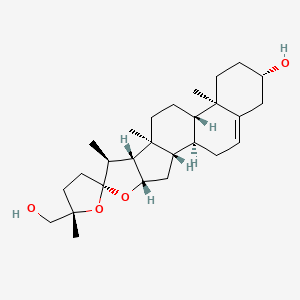
Nuatigenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nuatigenin is a sapogenin and a 3beta-hydroxy-Delta(5)-steroid.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Sources
Nuatigenin is primarily obtained from the plant Tribulus terrestris, along with other sources such as diosgenin. It belongs to a class of compounds known as steroidal saponins, which are characterized by their complex glycosidic structures. The transformation of diosgenin into this compound has been documented through microbial biotransformation processes involving specific actinomycete strains, which can enhance the yield of this compound-type steroids .
Cancer Treatment
This compound has been extensively studied for its anticancer properties:
- Breast Cancer : A study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent for breast cancer treatment. The compound's ability to induce apoptosis through multiple pathways makes it a candidate for further clinical investigation .
- Oral Cancer : Extracts containing this compound have also shown efficacy in inhibiting cell proliferation and migration in oral cancer cell lines, indicating its broader applicability in oncology .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been noted for its anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a critical role in disease progression, such as autoimmune disorders and chronic inflammatory diseases.
In Silico Studies
Recent computational studies have utilized molecular docking techniques to analyze the binding affinity of this compound with various target proteins involved in cancer pathways. These studies support the hypothesis that this compound can effectively interact with critical cellular targets, enhancing its potential as a therapeutic agent .
Summary Table: Applications of this compound
| Application Area | Mechanism of Action | Evidence Level |
|---|---|---|
| Breast Cancer | Induces apoptosis via apoptotic proteins | In vitro studies |
| Oral Cancer | Inhibits cell proliferation and migration | In vitro studies |
| Anti-inflammatory | Modulates inflammatory pathways | Preliminary studies |
Eigenschaften
CAS-Nummer |
6811-35-4 |
|---|---|
Molekularformel |
C27H42O4 |
Molekulargewicht |
430.6 g/mol |
IUPAC-Name |
(1S,2S,4S,5'S,6S,7S,8R,9S,12S,13R,16S)-5'-(hydroxymethyl)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxolane]-16-ol |
InChI |
InChI=1S/C27H42O4/c1-16-23-22(30-27(16)12-11-24(2,15-28)31-27)14-21-19-6-5-17-13-18(29)7-9-25(17,3)20(19)8-10-26(21,23)4/h5,16,18-23,28-29H,6-15H2,1-4H3/t16-,18-,19+,20-,21-,22-,23-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
NELZMZLNTYWIPD-MLBSDYKWSA-N |
SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC16CCC(O6)(C)CO |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O[C@]16CC[C@@](O6)(C)CO |
Kanonische SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)OC16CCC(O6)(C)CO |
Synonyme |
(22S,25S)22,25-epoxy-3beta,26-dihydroxy-furost-5-ene nuatigenin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















